An In-depth Technical Guide to the Mechanism of Action of TSR-011
An In-depth Technical Guide to the Mechanism of Action of TSR-011
A Note on Nomenclature: The identifier "TSR-011" has been associated with two distinct therapeutic agents. This guide will address both compounds to provide a comprehensive overview. The primary focus will be on Dostarlimab (TSR-042) , a highly successful programmed death receptor-1 (PD-1) inhibitor, for which "TSR-011" may have been an early internal designator. Additionally, this guide will cover Belizatinib (TSR-011) , a dual anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinase (TRK) inhibitor, for which development has been discontinued.
Part 1: Dostarlimab (TSR-042): A PD-1 Inhibitor
Dostarlimab (marketed as Jemperli) is a humanized monoclonal antibody of the IgG4 isotype that acts as a potent checkpoint inhibitor by targeting the programmed death receptor-1 (PD-1).[1][2][3] It is produced using recombinant DNA technology in Chinese hamster ovary (CHO) cells.[1] Dostarlimab's mechanism of action is centered on reinvigorating the host immune system to recognize and eliminate cancer cells.[1][4]
Core Mechanism of Action: PD-1 Blockade
The PD-1 receptor is a critical immune checkpoint expressed on the surface of activated T-cells.[5] Its ligands, PD-L1 and PD-L2, are often overexpressed on the surface of cancer cells.[1][4] The binding of PD-L1 or PD-L2 to the PD-1 receptor initiates a signaling cascade that suppresses T-cell activity, including proliferation and cytokine production, allowing cancer cells to evade the immune system.[1][4]
Dostarlimab binds with high affinity to the PD-1 receptor, sterically hindering the interaction between PD-1 and its ligands, PD-L1 and PD-L2.[4][6] This blockade removes the inhibitory signal, thereby restoring T-cell-mediated anti-tumor immunity.[4]
Quantitative Data: Binding Affinity and Pharmacokinetics
| Parameter | Value | Species | Method |
| Binding Affinity (KD) | 300 pM | Human PD-1 | Surface Plasmon Resonance |
| 0.3 nM | Human PD-1 | Surface Plasmon Resonance | |
| 0.5 nM | Cynomolgus Monkey PD-1 | Surface Plasmon Resonance | |
| Association Rate (ka) | 5.7 x 105 M-1s-1 | Human PD-1 | Surface Plasmon Resonance |
| Dissociation Rate (kd) | 1.7 x 10-4 s-1 | Human PD-1 | Surface Plasmon Resonance |
| EC50 (Cell Surface Binding) | 2.0 nM | Human PD-1 (recombinant) | Flow Cytometry |
| 3.4 nM | Cynomolgus Monkey PD-1 (recombinant) | Flow Cytometry | |
| Terminal Half-life | 25.4 days | Human | Clinical Trial Data |
| Clearance Rate | 0.007 L/h | Human | Clinical Trial Data |
Signaling Pathway: PD-1 Inhibition by Dostarlimab
Caption: PD-1 signaling pathway and inhibition by Dostarlimab.
Experimental Protocols: Key Assays
Surface Plasmon Resonance (SPR) for Binding Affinity: The biochemical binding characteristics of dostarlimab to the extracellular domain of purified human and cynomolgus monkey PD-1 protein were assessed using SPR.[7] This technique measures the change in the refractive index at the surface of a sensor chip as the antibody (analyte) flows over the immobilized PD-1 receptor (ligand), allowing for the calculation of association and dissociation rates, and ultimately the binding affinity (KD).[7]
Flow Cytometry for Cell Surface Binding: To determine the binding of dostarlimab to cell-surface expressed PD-1, Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing human or cynomolgus monkey PD-1 were used.[7] Cells were incubated with varying concentrations of dostarlimab, and the binding was detected using a fluorescently labeled secondary antibody. The mean fluorescence intensity was measured by flow cytometry to calculate the half-maximal effective concentration (EC50).
Clinical Trial Workflow: The GARNET Study
The GARNET study (NCT02715284) is a phase I, single-arm, open-label study that evaluated the safety and efficacy of dostarlimab monotherapy in patients with advanced solid tumors.[8][9]
Caption: Simplified workflow of the GARNET clinical trial.
Clinical Efficacy of Dostarlimab
Dostarlimab has demonstrated significant and durable anti-tumor activity, particularly in patients with mismatch repair-deficient (dMMR) or microsatellite instability-high (MSI-H) tumors.
| Trial/Cohort | Patient Population | Objective Response Rate (ORR) | Complete Response (CR) |
| GARNET (dMMR Endometrial Cancer) | Recurrent/Advanced dMMR EC | 42.3% | 12.7% |
| Phase II (dMMR Rectal Cancer) | Locally Advanced dMMR Rectal Cancer | 100% (Clinical Complete Response) | 100% |
In a phase II study of patients with locally advanced dMMR rectal cancer, treatment with dostarlimab resulted in a 100% clinical complete response rate in all 42 patients who completed treatment, allowing them to avoid surgery.[10][11]
Part 2: Belizatinib (TSR-011): A Dual ALK/TRK Inhibitor
Belizatinib (TSR-011) is an orally available, small molecule inhibitor of both anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinases (TRKA, TRKB, and TRKC).[12][13] Its development was discontinued due to limited clinical activity in the context of a competitive therapeutic landscape.[14]
Core Mechanism of Action: Kinase Inhibition
ALK and TRK are receptor tyrosine kinases that, when dysregulated through mutations or gene rearrangements, can act as oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC).[12] These kinases activate downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and growth.
Belizatinib binds to the ATP-binding pocket of ALK and TRK kinases, inhibiting their autophosphorylation and subsequent activation of downstream signaling.[15] This disruption of oncogenic signaling can lead to the inhibition of tumor cell growth in cancers dependent on these pathways.[12]
Quantitative Data: In Vitro Potency
| Parameter | Value | Target |
| IC50 | 0.7 nM | Wild-type ALK kinase |
| < 3 nM | TRKA, TRKB, TRKC |
Signaling Pathway: ALK/TRK Inhibition by Belizatinib
Caption: ALK/TRK signaling pathway and inhibition by Belizatinib.
Experimental Protocols: Phase I/IIa Clinical Trial
Trial Design (NCT02048488): This was a phase I/IIa, open-label, non-randomized, dose-escalation, and cohort expansion trial.[14][16] The primary objective of the phase I portion was to evaluate the safety and tolerability of TSR-011 and to determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D).[14]
Patient Population: Patients with metastatic or locally advanced solid tumors who had failed standard therapy were enrolled.[16] Expansion cohorts focused on patients with confirmed ALK-positive or TRK-positive tumors.[14]
Clinical Trial Workflow: NCT02048488
Caption: Simplified workflow of the Belizatinib (TSR-011) Phase I/IIa trial.
Clinical Efficacy of Belizatinib
Belizatinib demonstrated a favorable safety profile at the recommended phase 2 dose (40 mg every 8 hours).[14] However, its clinical activity was limited.
| Patient Cohort | Outcome | Number of Patients |
| ALK inhibitor-naïve, ALK+ NSCLC | Partial Response | 6 of 14 |
| Stable Disease | 8 of 14 |
Due to the limited clinical activity observed and the competitive landscape of ALK inhibitors, the further development of Belizatinib (TSR-011) was discontinued.[14]
References
- 1. Dostarlimab: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Dostarlimab an Inhibitor of PD-1/PD-L1: A New Paradigm for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dostarlimab: From preclinical investigation to drug approval and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Preclinical characterization of dostarlimab, a therapeutic anti-PD-1 antibody with potent activity to enhance immune function in in vitro cellular assays and in vivo animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. ascopubs.org [ascopubs.org]
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- 11. targetedonc.com [targetedonc.com]
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- 13. Belizatinib - Amgen - AdisInsight [adisinsight.springer.com]
- 14. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapy Detail [ckb.genomenon.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
